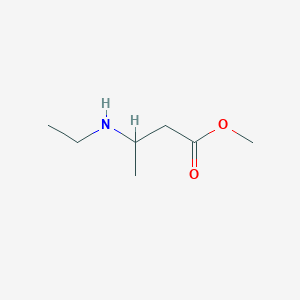

Methyl 3-(ethylamino)butanoate

Description

Methyl 3-(ethylamino)butanoate is an amino-substituted ester with the molecular formula C₇H₁₅NO₂ (calculated molecular weight: 161.20 g/mol). While direct experimental data for this compound is sparse in the provided evidence, its structural analogs (e.g., benzylamino or methoxyphenyl-substituted derivatives) suggest that it consists of a butanoate backbone with an ethylamino group (-NHCH₂CH₃) at the third carbon position and a methyl ester moiety at the terminal carboxyl group. Such compounds are typically used as intermediates in pharmaceutical synthesis or organic chemistry research due to their reactive amino and ester functionalities .

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl 3-(ethylamino)butanoate |

InChI |

InChI=1S/C7H15NO2/c1-4-8-6(2)5-7(9)10-3/h6,8H,4-5H2,1-3H3 |

InChI Key |

WFITUCSMIUVQDS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(ethylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For instance, the acid chloride derived from butanoic acid can react with methanol in the presence of a base to form the ester .

Industrial Production Methods

On an industrial scale, esters like this compound can be produced through continuous esterification processes. These processes often involve the use of catalysts to speed up the reaction and improve yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylamino)butanoate can undergo several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Hydrolysis: Butanoic acid and methanol.

Reduction: Butanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(ethylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(ethylamino)butanoate involves its hydrolysis to release butanoic acid and methanol. The ester bond is cleaved by esterases, which are enzymes that catalyze the hydrolysis of esters . The ethylamino group can also participate in various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 3-(ethylamino)butanoate with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: Ethylamino group: The smaller ethyl group likely enhances solubility in polar solvents (e.g., water or ethanol) compared to bulkier benzyl or methoxyphenyl derivatives, which exhibit lower polarity . Trifluoroethylamino group: The electron-withdrawing trifluoromethyl group in the patent-derived compound () increases electrophilicity, making it more reactive in nucleophilic substitution reactions .

Synthesis Complexity: Simple alkylamino derivatives (e.g., ethyl or benzyl) are synthesized via single-step amine alkylation using halides or sulfonates . Complex substituents (e.g., methoxyphenylethyl) require multi-step protocols involving protective groups and selective deprotection .

Thermodynamic Properties: While direct data for this compound is unavailable, analogs like Ethyl 3-hydroxy-3-methylbutanoate () provide reference points:

- Boiling point: ~200–220°C (estimated for similar esters).

- LogP (octanol/water partition coefficient): ~1.5–2.5 (indicating moderate lipophilicity for amino esters) .

Applications: Ethylamino and benzylamino derivatives: Primarily serve as intermediates for peptide mimetics or bioactive molecule synthesis . Trifluoroethylamino analogs: Used in fluorinated drug candidates due to enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.